molecular formula C19H16BrN3O3S2 B3222221 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 1211693-81-0

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B3222221
CAS No.: 1211693-81-0
M. Wt: 478.4 g/mol
InChI Key: YFMPYWHTUDEZSW-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, ethoxy, imidazo[2,1-b]thiazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazo[2,1-b]thiazole moiety, in particular, distinguishes it from other sulfonamide derivatives and enhances its potential for diverse applications .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPYWHTUDEZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
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5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
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Reactant of Route 5
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5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Reactant of Route 6
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

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